{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
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Description
{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H15BrN2O3 and its molecular weight is 363.211. The purity is usually 95%.
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Scientific Research Applications
Electrocatalytic Carboxylation
A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the synthesis of 6-aminonicotinic acid. This process is significant for introducing carboxylate groups into bromopyridines, a reaction relevant to modifying compounds like "{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate" for potential pharmacological applications. The method avoids the use of toxic solvents and supports electrolytes, showcasing an environmentally friendly approach to functionalize bromopyridines (Feng et al., 2010).
Palladium-catalysed Aminocarbonylation
The functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation has been reported, indicating the versatility of palladium-catalyzed reactions in modifying heterocyclic compounds. This method could potentially be applied to the functionalization of "this compound" derivatives, enhancing their complexity and potential biological activity (Takács et al., 2012).
Synthesis of Pyridinecarboxylic Acid Derivatives
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares structural similarities with "this compound," was described. This synthesis showcases methodologies for introducing diverse functional groups into pyridine derivatives, which could be useful for further chemical modifications and the development of new compounds with enhanced properties (Hirokawa et al., 2000).
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-2-4-12(5-3-11)7-19-15(20)10-22-16(21)13-6-14(17)9-18-8-13/h2-6,8-9H,7,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAOZYPHHUBNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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